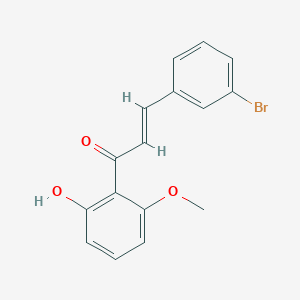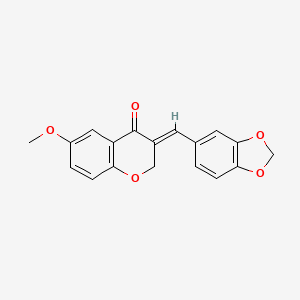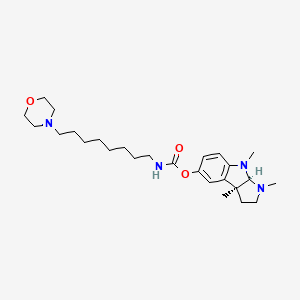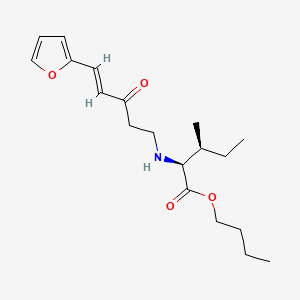
Coagulin O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coagulin O is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Coagulin O involves the extraction of hemolymph from horseshoe crabs, followed by the isolation of coagulogen. The coagulogen is then activated through a series of proteolytic reactions. The process typically involves the following steps:
Extraction: Hemolymph is collected from horseshoe crabs.
Isolation: Coagulogen is isolated from the hemolymph using centrifugation and filtration techniques.
Activation: Coagulogen is activated by a serine proteinase cascade, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound is primarily focused on the extraction and purification of coagulogen from horseshoe crabs. The process involves large-scale collection of hemolymph, followed by purification and activation steps. Advances in biotechnology have also explored the possibility of producing this compound using recombinant DNA technology, where the gene encoding coagulogen is inserted into bacterial or yeast cells for large-scale production .
化学反応の分析
Types of Reactions
Coagulin O undergoes several types of reactions, including:
Proteolytic Cleavage: Coagulogen is cleaved by serine proteinases to form this compound.
Cross-linking: This compound molecules undergo cross-linking to form a gel-like structure that immobilizes pathogens.
Common Reagents and Conditions
The activation of coagulogen to this compound typically involves the use of serine proteinases. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient cleavage and activation .
Major Products Formed
The primary product formed from the activation of coagulogen is this compound. This active form then undergoes cross-linking to form a gel-like structure that traps and immobilizes pathogens .
科学的研究の応用
Coagulin O has several scientific research applications, including:
Endotoxin Detection: This compound is used in the Limulus amebocyte lysate test to detect bacterial endotoxins in pharmaceuticals and medical devices.
Immune Response Studies: This compound is studied for its role in the immune response of invertebrates, providing insights into the evolution of immune systems.
Biotechnology: Research is ongoing to explore the use of this compound in biotechnology, including its potential use in developing new antimicrobial agents.
作用機序
Coagulin O exerts its effects through a series of molecular interactions:
Activation: Coagulogen is cleaved by serine proteinases to form this compound.
Cross-linking: this compound molecules cross-link to form a gel-like structure.
Pathogen Immobilization: The gel-like structure traps and immobilizes bacterial and fungal invaders, preventing their spread.
類似化合物との比較
Coagulin O is unique in its ability to form a gel-like structure that immobilizes pathogens. Similar compounds include:
Pediocin: A bacteriocin produced by Pediococcus acidilactici, which has antimicrobial properties.
Transglutaminase: An enzyme that cross-links proteins, similar to the cross-linking observed in this compound.
This compound stands out due to its specific role in the immune response of invertebrates and its application in endotoxin detection .
特性
CAS番号 |
220381-52-2 |
|---|---|
分子式 |
C34H50O11 |
分子量 |
634.8 g/mol |
IUPAC名 |
(2R)-2-[(1R)-1-hydroxy-1-[(3R,8R,9S,10R,13R,14R,17S)-14-hydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,7,8,9,11,12,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C34H50O11/c1-16-12-25(45-29(40)17(16)2)33(5,41)23-9-11-34(42)21-7-6-18-13-19(43-30-28(39)27(38)26(37)22(15-35)44-30)14-24(36)32(18,4)20(21)8-10-31(23,34)3/h6,19-23,25-28,30,35,37-39,41-42H,7-15H2,1-5H3/t19-,20+,21-,22-,23+,25-,26-,27+,28-,30-,31-,32+,33-,34-/m1/s1 |
InChIキー |
ZGFSMKCODQJWHY-DKZVLZAESA-N |
異性体SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O)C |
正規SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)







